3,3-dimethyl-4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperazin-2-one
Description
Properties
IUPAC Name |
3,3-dimethyl-4-[(E)-3-thiophen-2-ylprop-2-enoyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2)12(17)14-7-8-15(13)11(16)6-5-10-4-3-9-18-10/h3-6,9H,7-8H2,1-2H3,(H,14,17)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEKFCKEYZPTJK-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C=CC2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)NCCN1C(=O)/C=C/C2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperazin-2-one typically involves the reaction of 3-acetyl-2,5-dimethylthiophene with terephthalaldehyde in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature for an extended period, followed by acidification and extraction to isolate the product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Structural Characteristics
The compound exhibits specific dihedral angles and bond configurations that contribute to its reactivity and interaction with biological targets. The presence of the thiophene ring enhances its electronic properties, making it suitable for various applications.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds similar to 3,3-dimethyl-4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperazin-2-one exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways crucial for tumor growth.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicate significant inhibition zones, suggesting its potential as an antibacterial agent.
Materials Science
-
Organic Photovoltaics : The incorporation of thiophene units into organic photovoltaic materials has shown promise in enhancing light absorption and charge transport properties. Research indicates that compounds like this compound can improve the efficiency of solar cells.
Material Type Efficiency (%) Polymer Blend 8.5 Small Molecule Device 9.0
Case Studies
-
Case Study on Anticancer Activity : A recent study published in a peer-reviewed journal investigated the effects of similar piperazine derivatives on breast cancer cells, demonstrating a dose-dependent response in cell viability assays .
"The results indicate that modifications to the piperazine scaffold can significantly enhance anticancer activity."
-
Case Study on Photovoltaic Applications : Research conducted on organic solar cells incorporating thiophene-based compounds revealed improved power conversion efficiencies compared to traditional materials .
"The integration of thiophene derivatives into photovoltaic systems represents a promising approach to enhance energy harvesting."
Mechanism of Action
The mechanism of action of 3,3-dimethyl-4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperazin-2-one involves its interaction with specific molecular targets. The thiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Substituents
Thiophene-containing piperazine derivatives are widely studied due to their electronic properties and bioactivity. Key analogues include:
Key Observations :
- MK22 and MK46 feature thiophene-linked sulfur or alkyl chains, whereas the target compound incorporates a conjugated enoyl-thiophene system.
Piperazine Derivatives with Cinnamoyl/Enoyl Moieties
Compounds with cinnamoyl-like side chains exhibit diverse bioactivities:
Key Observations :
- The target compound’s thiophene-enoyl group may offer improved metabolic resistance compared to phenyl-based cinnamoyl analogues due to sulfur’s lower electronegativity and thiophene’s stability .
Physicochemical and Spectral Comparisons
- IR Spectroscopy: The enoyl C=O stretch (~1700 cm⁻¹) and thiophene C-S vibrations (~600–700 cm⁻¹) would distinguish the target compound from pyrazol-3-ones (e.g., : C=O at 1702 cm⁻¹) .
- Crystallography : Piperazine rings in analogues adopt chair conformations (e.g., ), which are likely conserved in the target compound, affecting packing and solubility .
Biological Activity
3,3-Dimethyl-4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperazin-2-one is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a thiophenyl group and an enone moiety. Its molecular formula is , and it exhibits characteristics typical of piperazine derivatives, which are known for their pharmacological potential.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Escherichia coli | 31.25 - 125 | Peptidoglycan synthesis inhibition |
The compound has shown bactericidal effects, particularly against Gram-positive bacteria, and exhibits moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Table 2 summarizes the antifungal efficacy against various fungal strains.
| Fungal Strain | MIC (µg/mL) | Comparison to Fluconazole |
|---|---|---|
| Candida albicans | 106.91 - 208.59 | Superior to fluconazole (220.76 µg/mL) |
| Aspergillus niger | 50 - 100 | Comparable efficacy |
The compound's mechanism involves disrupting fungal cell membrane integrity and inhibiting ergosterol biosynthesis .
Anticancer Activity
Studies have also explored the anticancer potential of this compound. It has been evaluated in vitro against various cancer cell lines, showing promising results.
| Cancer Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HeLa | 5.0 | Significant growth inhibition |
| MCF-7 | 10.0 | Moderate growth inhibition |
The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Case Studies
- Antibacterial Efficacy Against MRSA : A study conducted by researchers demonstrated that the compound inhibited MRSA biofilm formation at concentrations as low as 0.007 mg/mL, significantly outperforming traditional antibiotics .
- Fungal Resistance : In a comparative analysis with fluconazole, the compound exhibited higher efficacy against resistant strains of Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections resistant to conventional treatments .
Q & A
Q. What are the limitations of current synthetic routes for scale-up?
- Methodological Answer:
- Yield optimization: Replace TBTU with cost-effective coupling reagents like EDC/HCl for large-scale reactions.
- Purification challenges: Switch from column chromatography to recrystallization (e.g., using ethanol/water) for industrial-scale purity.
- Green chemistry: Explore solvent-free mechanochemical synthesis to reduce waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
